5-Hydroxy-6-methylquinolin-2(1H)-one
Overview
Description
5-Hydroxy-6-methylquinolin-2(1H)-one, also known as 5-Hydroxy-6-methyl-2-quinolone, is an organic compound with the molecular formula C10H9NO2. It is a heterocyclic aromatic compound that contains a quinolone ring and a hydroxyl group at the 5th position. This compound has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.
Mechanism of Action
The mechanism of action of 5-Hydroxy-6-methylquinolin-2(1H)-onemethylquinolin-2(1H)-one varies depending on its application. In medicine, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have antibacterial and antifungal properties by disrupting the cell membrane of microorganisms. In agriculture, it acts as a fungicide and insecticide by inhibiting the growth and reproduction of fungi and insects.
Biochemical and Physiological Effects:
5-Hydroxy-6-methylquinolin-2(1H)-onemethylquinolin-2(1H)-one has been shown to have several biochemical and physiological effects in vivo. In animal studies, it has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, it has been shown to have hepatoprotective effects by reducing liver damage caused by toxic substances.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-Hydroxy-6-methylquinolin-2(1H)-onemethylquinolin-2(1H)-one in lab experiments is its versatility. It can be easily synthesized and modified to suit different applications. In addition, it has been shown to have low toxicity and high stability, making it a suitable candidate for various experiments. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the research and development of 5-Hydroxy-6-methylquinolin-2(1H)-onemethylquinolin-2(1H)-one. One potential direction is the synthesis of novel derivatives with improved properties, such as increased solubility and bioavailability. Another direction is the exploration of its potential applications in other fields, such as energy storage and catalysis. Furthermore, the mechanism of action of this compound in different applications can be further elucidated to optimize its use in various fields.
Scientific Research Applications
5-Hydroxy-6-methylquinolin-2(1H)-onemethylquinolin-2(1H)-one has been extensively studied for its potential applications in various scientific fields. In medicine, it has been shown to have antimicrobial, anticancer, and anti-inflammatory properties. In agriculture, it has been used as a fungicide and insecticide. In material science, it has been used as a building block for the synthesis of novel organic materials.
properties
IUPAC Name |
5-hydroxy-6-methyl-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-2-4-8-7(10(6)13)3-5-9(12)11-8/h2-5,13H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLKTPPRCGMOKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=O)C=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-6-methylquinolin-2(1H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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